5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
5-Benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS 86732-18-5) is a tetracyclic compound featuring a fused pyrrolo[3,4-c]pyrrole core. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol . The structure includes substituents at positions 2 (methyl), 4 (phenyl), and 5 (benzyl), contributing to its steric and electronic properties.
Properties
IUPAC Name |
5-benzyl-2-methyl-4-phenyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-21-19(23)16-13-22(12-14-8-4-2-5-9-14)18(17(16)20(21)24)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZRRXDRZHYMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(C(C2C1=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
- The synthesis begins with N-benzyl-N-(1,3-diphenylprop-2-ynyl)hydroxylamine , which undergoes cyclization in the presence of metal salts.
- AgBF4 is identified as an effective catalyst for the cyclization of N-(propargylic)hydroxylamines to 4-isoxazolines with high efficiency.
- The reaction is typically carried out at room temperature, providing a mild and stereoselective pathway.
Rearrangement to 2-Acylaziridines
- The 4-isoxazoline intermediates undergo a Baldwin rearrangement catalyzed by copper salts (e.g., CuCl).
- This rearrangement converts the isoxazolines into cis-2-acylaziridines stereoselectively.
- The combined use of AgBF4 and copper salts in a one-pot procedure enhances yield and diastereoselectivity.
- The reaction conditions avoid harsh temperatures and provide good control over stereochemistry.
Formation of the Pyrrolo[3,4-c]pyrrole Core
- The cis-2-acylaziridines generated serve as precursors for the formation of the pyrrolo[3,4-c]pyrrole skeleton.
- This is achieved via 1,3-dipolar cycloaddition of azomethine ylides formed in situ from the aziridine intermediates.
- Dipolarophiles such as maleimides are used to trap the azomethine ylides, yielding the fused pyrrolidine ring system.
- The reaction proceeds with high stereoselectivity, yielding predominantly one diastereomer.
Optimization Parameters
- Solvent choice affects the reaction outcome; toluene is preferred over water or 1,4-dioxane for better conversion and selectivity.
- Reaction temperature is critical; heating at around 130 °C for extended times (e.g., 18 h) is necessary for full conversion.
- The process demonstrates high chemoselectivity, with minimal byproducts such as allenes.
Representative Data and Yields
| Step | Catalyst(s) | Conditions | Yield (%) | Diastereoselectivity (dr) | Notes |
|---|---|---|---|---|---|
| Cyclization to 4-isoxazolines | AgBF4 | Room temperature | High | Not specified | Mild conditions, high enantioselectivity |
| Rearrangement to 2-acylaziridines | CuCl + AgBF4 | Room temperature | Moderate | High (cis-selective) | One-pot procedure, stereoselective |
| 1,3-Dipolar cycloaddition | Maleimides (dipolarophile) | 130 °C, 18 h in toluene | 52-71 | >95:5 | High chemoselectivity, pure major diastereomer isolated |
- For example, 2-benzyl-4-ethynyl-6-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione was obtained as pale yellow prisms in 52% yield with high purity and stereoselectivity.
Mechanistic Insights
- The cyclization step involves activation of the alkyne and hydroxylamine moieties by silver ions, facilitating ring closure to the isoxazoline.
- Copper salts promote the rearrangement by coordinating to the isoxazoline, enabling the Baldwin rearrangement to the aziridine.
- Azomethine ylides generated from aziridines undergo concerted cycloaddition with maleimides, favoring endo-2,5-trans diastereomers due to steric and electronic factors.
- Computational studies indicate the relative stability of intermediates and transition states supports the observed diastereoselectivity.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : Bulky alkyl/aryl groups (e.g., 2-octyldodecyl in Ph-TDPP-Ph) enhance solubility for electronic applications, while smaller substituents (methyl, benzyl) may favor synthetic intermediates .
- Core Saturation : The target compound’s tetrahydropyrrolo core (saturated) contrasts with dihydro or aromatic analogs (e.g., pyrrolo[3,4-c]pyrrole-1,4-dione in ), affecting stability and reactivity .
Biological Activity
5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydropyrrolo framework. Its molecular formula is , with a molecular weight of approximately 296.37 g/mol. The presence of multiple functional groups contributes to its diverse biological interactions.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Caspase activation |
| A549 (Lung) | 12.8 | Apoptosis induction |
| HeLa (Cervical) | 10.5 | Cell cycle arrest |
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies using DPPH and ABTS assays reveal that it scavenges free radicals effectively.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25.0 |
| ABTS | 30.5 |
Antimicrobial Activity
Preliminary investigations into the antimicrobial effects of this compound have shown promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
A recent study focused on the effects of this compound on human cancer cell lines revealed that it not only inhibited cell proliferation but also altered gene expression related to cell survival and apoptosis. In vivo models further supported these findings, showing reduced tumor growth in treated mice compared to controls.
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm) and ring saturation .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C21H21N2O2: 341.1624) .
- FTIR : Detects carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bending .
Advanced : For ambiguous data, use 2D NMR (COSY, NOESY) or X-ray crystallography to resolve stereochemistry .
How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?
Q. Advanced
- Quantum chemical calculations (e.g., DFT) model transition states to predict reaction pathways .
- Reaction path search algorithms identify optimal conditions (e.g., solvent polarity, temperature) for regioselective functionalization .
- Molecular docking screens potential biological targets by simulating binding interactions with the pyrrolopyrrole core .
How should researchers address contradictions in reported biological activity data for this compound?
Q. Advanced
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., IC50 vs. EC50) .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzyl vs. phenyl groups) to isolate bioactive motifs .
What strategies resolve spectral data conflicts, such as unexpected NMR splitting or missing peaks?
Q. Advanced
- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening signals .
- Isotopic labeling : 15N/13C labeling clarifies ambiguous couplings in the pyrrole ring .
- Hybrid techniques : LC-NMR-MS correlates retention time with spectral data to confirm identity .
How can researchers design experiments to explore the compound’s potential in medicinal chemistry?
Q. Advanced
- Targeted libraries : Synthesize derivatives with varied substituents (e.g., fluorophenyl, methoxy) to optimize pharmacokinetics .
- In vitro toxicity profiling : Assess hepatotoxicity using mitochondrial membrane potential assays .
- Mechanistic studies : Use fluorescence polarization to measure binding affinity for enzymes (e.g., kinases) .
What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced
- Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) during HPLC purification .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in catalytic cycloadditions to control stereochemistry .
- Process analytical technology (PAT) : Real-time monitoring (e.g., Raman spectroscopy) ensures batch consistency .
How do solvent and temperature affect the compound’s stability in long-term storage?
Q. Basic
- Solvent choice : Store in anhydrous DMSO or inert atmospheres to prevent hydrolysis .
- Temperature : -20°C in amber vials minimizes photodegradation and thermal decomposition .
- Stability assays : Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .
What computational tools model the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Software like SwissADME estimates logP (2.1–3.5), bioavailability, and blood-brain barrier penetration .
- Molecular dynamics (MD) : Simulates membrane permeability using lipid bilayer models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
